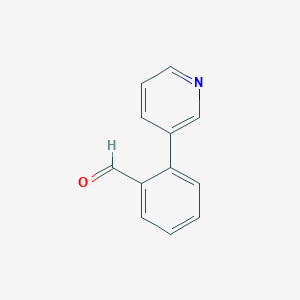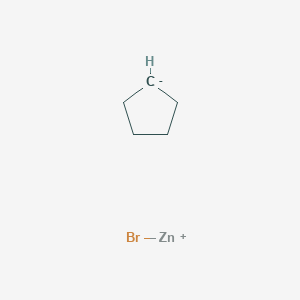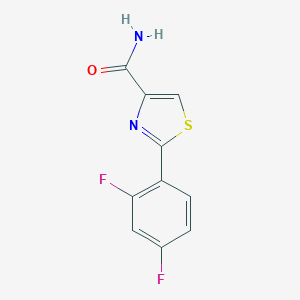
2-(2,4-Difluorophenyl)thiazole-4-carboxamide
描述
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives, including structures similar to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, involves multiple steps that yield compounds with potential anticancer, fungicidal, and antitumor activities. Notably, these processes often start from basic thiazole scaffolds and involve modifications at various positions to introduce different substituents, including the 2,4-difluorophenyl group (Cai et al., 2016; Wei, 2012; Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of thiazole carboxamide derivatives is characterized by the presence of a thiazole ring linked to a carboxamide group. Studies involving NMR, IR, HRMS, and elemental analysis provide detailed insights into their structure, confirming the presence of specific substituents and functional groups that contribute to their biological activity (Refouvelet et al., 2000; Kumar et al., 2013).
Chemical Reactions and Properties
Thiazole carboxamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, cyclization reactions and interactions with various amines or amino acid esters are common in the synthesis of thiazole derivatives, leading to compounds with a wide range of biological activities (Gebeyehu et al., 1983; Nötzel et al., 2001).
Physical Properties Analysis
The physical properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their pharmacokinetic profile and drug formulation. These properties are typically determined through various analytical methods, including X-ray crystallography and spectroscopic analyses, which provide insights into the compounds' stability and behavior in biological systems (Haroon et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazole carboxamides, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies show that these compounds exhibit a range of activities, including anticancer, antifungal, and growth-regulatory effects, which are attributed to their ability to interact with specific cellular targets and pathways (Liu et al., 2011).
科学研究应用
1. Medicinal Chemistry
- Summary of the application : Thiazole derivatives have been extensively studied for their diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of application or experimental procedures : The synthesis of thiazole derivatives involves various chemical reactions, but the specific procedures can vary depending on the desired derivative .
- Results or outcomes : Thiazole derivatives have shown promising results in treating a variety of conditions due to their diverse biological activities .
2. COX Inhibitors
- Summary of the application : A novel series of methoxyphenyl thiazole carboxamide derivatives were designed and synthesized to evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .
- Methods of application or experimental procedures : The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .
- Results or outcomes : The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .
3. Antioxidant Activity
- Summary of the application : Thiazole derivatives have been found to act as potent antioxidants .
- Methods of application or experimental procedures : The antioxidant activity of these compounds is usually evaluated using various in vitro assays .
- Results or outcomes : Thiazole derivatives have shown significant antioxidant activity, which makes them potential candidates for the development of new antioxidant drugs .
4. Antimicrobial Activity
- Summary of the application : Thiazole derivatives have demonstrated antimicrobial activity against a variety of pathogens .
- Methods of application or experimental procedures : The antimicrobial activity is typically assessed using standard disc diffusion and broth dilution methods .
- Results or outcomes : Some thiazole derivatives have shown promising antimicrobial activity, which could lead to the development of new antimicrobial agents .
5. Antifungal Activity
- Summary of the application : Thiazole derivatives have demonstrated antifungal activity against a variety of fungi .
- Methods of application or experimental procedures : The antifungal activity is typically assessed using standard disc diffusion and broth dilution methods .
- Results or outcomes : Some thiazole derivatives have shown promising antifungal activity, which could lead to the development of new antifungal agents .
6. Antiviral Activity
- Summary of the application : Thiazole derivatives have been found to act as potent antiviral agents .
- Methods of application or experimental procedures : The antiviral activity of these compounds is usually evaluated using various in vitro assays .
- Results or outcomes : Thiazole derivatives have shown significant antiviral activity, which makes them potential candidates for the development of new antiviral drugs .
安全和危害
The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-16-10)9(13)15/h1-4H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQYYXGZHSVWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371805 | |
| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
CAS RN |
175276-97-8 | |
| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



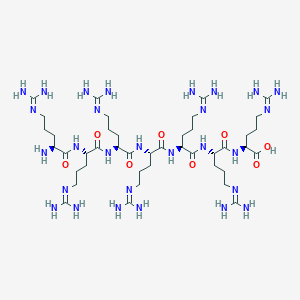
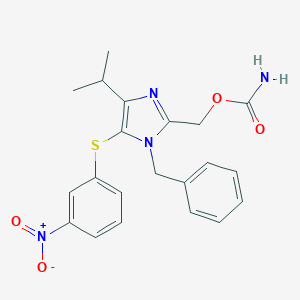
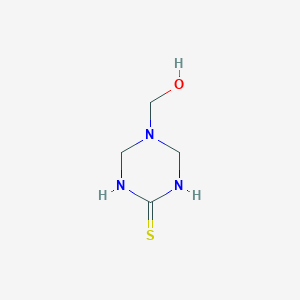
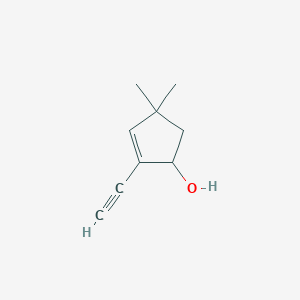
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
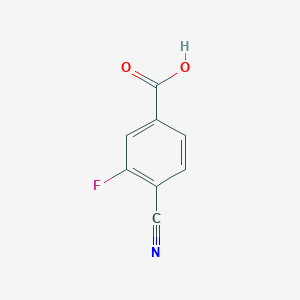
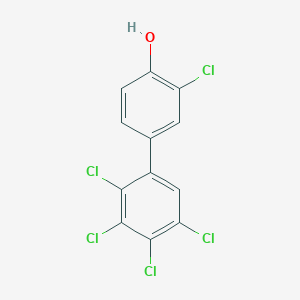
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
